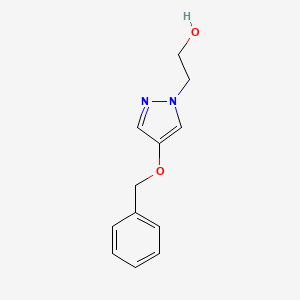

2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol

Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Research

Nitrogen heterocycles are organic compounds containing a ring structure in which one or more of the ring atoms are nitrogen. These compounds are of immense significance in contemporary chemical research due to their ubiquitous presence in natural products, pharmaceuticals, agrochemicals, and materials science. Their unique structural and electronic properties impart a diverse range of biological activities and chemical functionalities.

A substantial percentage of FDA-approved drugs contain nitrogen heterocycles, highlighting their importance in medicinal chemistry. The nitrogen atoms in these rings can act as hydrogen bond donors or acceptors, which is crucial for molecular recognition and binding to biological targets. Furthermore, the diversity of substitution patterns possible on these rings allows for the fine-tuning of their physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Overview of Pyrazole (B372694) Core Structures in Advanced Organic Synthesis

The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in drug discovery and a versatile building block in advanced organic synthesis. mdpi.com The pyrazole ring is relatively stable to oxidation and reduction, and its aromatic nature allows for various substitution reactions. chemicalbook.com

The reactivity of the pyrazole ring is characterized by a susceptibility to electrophilic attack, preferentially at the C4 position due to its higher electron density compared to the C3 and C5 positions. chemicalbook.comrrbdavc.org The nitrogen atoms of the pyrazole ring can be alkylated, and the regioselectivity of this reaction is often influenced by the substituents present on the ring and the reaction conditions. nih.govnih.gov The versatility of the pyrazole core is further demonstrated by its use in the synthesis of a wide array of fused heterocyclic systems and as ligands in coordination chemistry.

Contextualization of 2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol within Pyrazole Chemistry

This compound is a derivative of the pyrazole core that incorporates several key functional groups: a 4-benzyloxy substituent, and a 1-(2-hydroxyethyl) substituent. The 4-oxygenated substitution pattern is a common feature in biologically active pyrazoles. The benzyloxy group, a benzyl (B1604629) ether, is a stable protecting group for the hydroxyl functionality and can influence the molecule's lipophilicity. chem-station.com The 1-(2-hydroxyethyl) side chain introduces a primary alcohol, which can serve as a handle for further functionalization or participate in hydrogen bonding interactions.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests its potential as an intermediate in the synthesis of more complex molecules. The combination of the stable pyrazole core with the reactive hydroxyl group makes it a valuable synthon for the construction of diverse molecular architectures.

Hypothetical Synthesis and Properties

Given the absence of specific literature on this compound, a plausible synthetic route can be proposed based on well-established methodologies in pyrazole chemistry.

A potential synthetic pathway could commence with the synthesis of 4-hydroxypyrazole. This can be achieved through various methods, including the reaction of a suitably substituted precursor with hydroxylamine (B1172632) or the oxidation of a pyrazole boronic ester. chemicalbook.comnih.gov

The subsequent steps would involve the selective functionalization of the 4-hydroxyl group and the N1 position of the pyrazole ring.

O-Benzylation of 4-Hydroxypyrazole: The hydroxyl group at the C4 position can be converted to a benzyloxy group through a Williamson ether synthesis. organic-chemistry.org This typically involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, followed by reaction with benzyl bromide or benzyl chloride. chem-station.com

N-Alkylation of 4-(Benzyloxy)-1H-pyrazole: The final step would be the alkylation of the N1 position of the 4-(benzyloxy)-1H-pyrazole with a 2-hydroxyethyl group. This can be accomplished by reacting the pyrazole with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol (B45725), in the presence of a base. researchgate.net Phase-transfer catalysis has also been shown to be an effective method for the N-alkylation of pyrazoles. researchgate.net

Table 1: Proposed Reagents for the Synthesis of this compound

| Step | Reaction | Key Reagents |

| 1 | Synthesis of 4-Hydroxypyrazole | Precursor + Oxidizing Agent/Hydroxylamine |

| 2 | O-Benzylation | 4-Hydroxypyrazole, Base (e.g., NaH), Benzyl Halide (e.g., BnBr) |

| 3 | N-Alkylation | 4-(Benzyloxy)-1H-pyrazole, Base, 2-Haloethanol |

Expected Chemical Properties and Reactivity

The chemical properties of this compound are dictated by the interplay of its constituent functional groups.

Table 2: Expected Physicochemical Properties of this compound

| Property | Expected Characteristic | Rationale |

| Aromaticity | Aromatic | The pyrazole ring possesses a delocalized 6π-electron system. chemicalbook.com |

| Polarity | Moderately Polar | Presence of N-H (in precursor), O-H, and C-O bonds. |

| Solubility | Soluble in polar organic solvents | Expected due to the presence of the hydroxyl group and ether linkage. |

The reactivity of the molecule can be considered in terms of its three main components:

Pyrazole Ring: The pyrazole ring is expected to undergo electrophilic substitution reactions, with the C4 position being blocked by the benzyloxy group. Therefore, electrophilic attack would likely occur at the C3 or C5 positions, though this is generally less favorable than at C4. chemicalbook.comrrbdavc.org

Benzyloxy Group: The benzyl ether is generally stable to a wide range of reaction conditions, including acidic and basic media. chem-station.com However, it can be cleaved under reductive conditions, such as catalytic hydrogenation, to regenerate the hydroxyl group. organic-chemistry.org The benzylic position is also susceptible to radical reactions. wikipedia.orgcurlyarrows.com

Ethanol (B145695) Side Chain: The primary alcohol is a versatile functional group that can undergo a variety of reactions. libretexts.orgrutgers.educsueastbay.edulibretexts.orgbritannica.com These include oxidation to an aldehyde or carboxylic acid, esterification, and conversion to an alkyl halide. rutgers.educsueastbay.edulibretexts.orgbritannica.com

Table 3: Potential Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Expected Product |

| Ethanol OH | Oxidation | PCC, Swern Oxidation | Aldehyde |

| Ethanol OH | Oxidation | KMnO4, Jones Reagent | Carboxylic Acid |

| Ethanol OH | Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Ethanol OH | Conversion to Halide | SOCl2, PBr3 | Alkyl Halide |

| Benzyloxy Group | Hydrogenolysis | H2, Pd/C | 4-Hydroxy-1-(2-hydroxyethyl)pyrazole |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

2-(4-phenylmethoxypyrazol-1-yl)ethanol |

InChI |

InChI=1S/C12H14N2O2/c15-7-6-14-9-12(8-13-14)16-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2 |

InChI Key |

BZECIZXIZLHEBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN(N=C2)CCO |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of 2 4 Benzyloxy 1h Pyrazol 1 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems, offering a detailed view of their electronic and geometric properties. For 2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol, these calculations help in elucidating its fundamental chemical nature.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov For pyrazole (B372694) derivatives, DFT calculations, often using basis sets like 6-31G*, provide a reliable means to determine optimized molecular geometry, including bond lengths and angles. nih.gov

In a study of a structurally related compound, 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), DFT calculations revealed that the pyrazole and adjacent aromatic rings are nearly coplanar, which suggests significant electronic conjugation. nih.gov The bond lengths and angles calculated through DFT for such systems are generally in good agreement with experimental data obtained from X-ray crystallography. nih.gov For this compound, similar calculations would predict the spatial arrangement of its benzyloxy and ethanol substituents relative to the pyrazole core.

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrazole Ethanol Derivative

| Parameter | Value |

|---|---|

| C-C (pyrazole-aromatic) | 1.472 Å |

| Dihedral Angle (pyrazole-aromatic) | 10.65° |

Note: Data is based on the closely related compound 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol as a proxy. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.compearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. jcsp.org.pk

The HOMO represents the ability to donate an electron, and its energy level is associated with the ionization potential. The LUMO, on the other hand, signifies the ability to accept an electron, and its energy is related to the electron affinity. jcsp.org.pk For pyrazole derivatives, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. researchgate.net In many pyrazole compounds, the HOMO is often localized on the pyrazole ring and electron-donating substituents, while the LUMO may be distributed over the aromatic systems. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Related Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.44 |

| LUMO | -1.21 |

| HOMO-LUMO Gap | 4.23 |

Note: The values presented are for a representative pyrazole carboxamide and serve as an illustrative example. jcsp.org.pk

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For molecules containing heterocyclic rings like pyrazole, the MEP surface typically shows negative potential regions around the nitrogen atoms due to the presence of lone pairs of electrons. nih.gov The oxygen atom of the benzyloxy group and the hydroxyl group in this compound would also be expected to be regions of high electron density. Conversely, the hydrogen atoms, particularly the one in the hydroxyl group, would exhibit positive electrostatic potential. This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Modeling Approaches

Molecular modeling encompasses a variety of computational techniques that are used to represent and simulate the behavior of molecules. These methods are essential for exploring the dynamic and conformational aspects of chemical compounds.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is key to identifying the most stable conformers.

Energy minimization techniques are employed to find the geometry of the molecule that corresponds to the lowest potential energy. openreview.net These methods systematically alter the coordinates of the atoms to locate a minimum on the potential energy surface. For the target compound, this would involve exploring the rotational possibilities of the benzyloxy and ethanol side chains to determine the preferred three-dimensional structure.

Molecular Dynamics Simulations on Related Pyrazole Systems

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, molecular flexibility, and interactions with other molecules, such as solvents.

Theoretical Structure-Property Relationships

Computational chemistry provides a powerful lens for understanding the intrinsic properties of a molecule like this compound and for predicting its behavior and interactions. Through methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can establish theoretical relationships between the molecule's three-dimensional structure and its physicochemical properties. These theoretical investigations are crucial for rational drug design and materials science, offering insights that guide synthesis and experimental testing.

For pyrazole derivatives, computational studies often focus on several key areas: electronic properties, molecular electrostatic potential (MEP), and the influence of various substituents on the pyrazole core. While specific computational studies for this compound are not extensively available in the public domain, the well-established principles of computational chemistry and data from related pyrazole structures allow for a detailed theoretical exploration of its structure-property relationships.

Detailed Research Findings

Research on substituted pyrazoles has shown that the nature and position of functional groups significantly modulate the electronic character and reactivity of the heterocyclic ring. nih.govresearchgate.net For this compound, the key structural features for computational analysis are the pyrazole core, the benzyloxy group at the C4 position, and the ethanol group at the N1 position.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A comprehensive DFT study on a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, revealed that the HOMO is predominantly localized on the electron-rich pyrazole ring, while the LUMO is centered on other parts of the molecule, suggesting these are the most probable sites for nucleophilic and electrophilic attack, respectively. nih.gov For this compound, the benzyloxy group, being electron-donating, would be expected to raise the energy of the HOMO, potentially increasing the molecule's reactivity and its ability to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP): MEP maps are invaluable for visualizing the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net In a typical pyrazole structure, the pyridine-like nitrogen atom (N2) is an area of negative electrostatic potential, making it a prime site for hydrogen bonding and interactions with electrophiles. researchgate.net The presence of the oxygen atoms in the benzyloxy and ethanol substituents on this compound would create additional regions of negative potential, enhancing its ability to act as a hydrogen bond acceptor. Conversely, the hydrogen atom of the ethanol's hydroxyl group would represent a region of positive potential, allowing it to act as a hydrogen bond donor. These features are critical in predicting how the molecule will interact with biological targets or other molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. shd-pub.org.rsnih.govnih.govijsdr.org For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as enzyme inhibition. shd-pub.org.rsnih.gov These models often highlight the importance of steric and electrostatic fields. shd-pub.org.rsijsdr.org In the context of this compound, a QSAR study would likely identify the volume and electronic nature of the benzyloxy group and the hydrogen-bonding capacity of the ethanol moiety as key descriptors influencing its biological profile. The flexibility of the benzyloxy and ethanol side chains would also be a significant parameter in how the molecule adapts its conformation to fit into a binding site.

To illustrate the typical data generated from such computational studies, the following table presents theoretical parameters calculated for the related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, using DFT methods. nih.gov

Interactive Data Table: Calculated Properties of a Representative Pyrazole Derivative Data based on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

| Computational Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

This data provides a quantitative basis for understanding the molecule's electronic behavior. A similar computational analysis of this compound would be essential to precisely quantify its structure-property relationships and guide its potential applications.

Role of 2 4 Benzyloxy 1h Pyrazol 1 Yl Ethanol As a Synthetic Intermediate and in Materials Science Research

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The pyrazole (B372694) nucleus is a well-established pharmacophore found in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of various heterocyclic systems. The structure of 2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol makes it an ideal precursor for the construction of more elaborate molecular frameworks. The presence of the pyrazole ring and the hydroxyl group of the ethanol (B145695) side chain offers two distinct points for annulation and derivatization reactions, leading to the formation of fused heterocyclic systems or molecules with extended conjugation.

The synthesis of complex heterocyclic scaffolds often involves multi-step reaction sequences where a core intermediate is progressively elaborated. While specific examples detailing the use of this compound as a direct precursor were not prevalent in the surveyed literature, the general synthetic utility of pyrazole derivatives is widely documented. For instance, pyrazole-4-carbaldehydes are versatile precursors for synthesizing a variety of fused heterocyclic systems, including pyrazolo[3,4-b]pyridines and thieno[2,3-c]pyrazoles. orientjchem.org Similarly, the ethanol substituent on the pyrazole nitrogen can be envisioned to participate in cyclization reactions to form pyrazolo-oxazine or other related heterocyclic rings.

The benzyloxy group at the 4-position of the pyrazole ring serves as a protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage to introduce further diversity. This strategic placement of a protected hydroxyl group enhances the compound's utility as a building block for complex natural product analogs or novel pharmaceutical agents.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Pyrazole Precursors

| Pyrazole Precursor | Reagents and Conditions | Resulting Heterocyclic Scaffold |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives, piperidine (B6355638), ethanol | Pyrazolo[3,4-b]pyridine-5-carbonitriles orientjchem.org |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Methyl thioglycolate, sodium carbonate, ethanol | Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate orientjchem.org |

| Hydrazones of methyl ketones | Vilsmeier reagent (POCl₃, DMF) | Pyrazole-4-carboxaldehydes |

Functionalization and Derivatization Strategies at Pyrazole and Ethanol Moieties

The chemical reactivity of this compound allows for a wide array of functionalization and derivatization strategies at both the pyrazole ring and the ethanol side chain. These modifications are crucial for fine-tuning the molecule's steric and electronic properties for specific applications.

Functionalization of the Pyrazole Moiety:

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position. rsc.orgrsc.orghum-ecol.ru Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate halogenating agents.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be less straightforward with pyrazoles compared to other aromatic systems.

The N1- and N2-positions of the pyrazole ring are also reactive sites. While the N1-position is already substituted with the ethanol group, the N2-position is a potential site for coordination with metal ions.

Derivatization of the Ethanol Moiety:

The primary alcohol of the ethanol side chain is a versatile functional group that can be transformed into a variety of other functionalities:

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents (e.g., PCC, PDC, Jones reagent).

Esterification/Etherification: The hydroxyl group can be converted to esters or ethers by reaction with carboxylic acids (or their derivatives) or alkyl halides, respectively.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including azides, cyanides, and thiols, thereby expanding the molecular diversity.

These derivatization strategies enable the synthesis of a library of compounds based on the this compound scaffold, each with potentially unique biological activities or material properties.

Potential for Integration into Advanced Materials Science Research

Pyrazole derivatives have garnered significant attention in materials science due to their unique electronic and photophysical properties. rsc.orgrsc.org The incorporation of the this compound scaffold into advanced materials is a promising area of research, with potential applications in sensors, organic electronics, and photoluminescent materials.

Photophysical Properties:

Many pyrazole-containing compounds exhibit interesting photophysical properties, including fluorescence and phosphorescence. hum-ecol.ru The emission characteristics can be tuned by modifying the substituents on the pyrazole ring. The extended π-system of the pyrazole ring, coupled with the potential for intramolecular charge transfer (ICT) upon substitution with electron-donating and electron-withdrawing groups, can lead to materials with desirable luminescent properties. The benzyloxy group in the target molecule can influence the electronic properties and, consequently, the photophysical behavior. Derivatives of this compound could be investigated as organic light-emitting diode (OLED) materials or as fluorescent probes for biological imaging.

Sensors:

The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, making pyrazole derivatives excellent candidates for the development of chemical sensors. rsc.orgrsc.org The binding of a metal ion can induce a change in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength or a change in the fluorescence intensity, allowing for the colorimetric or fluorometric detection of the target analyte. The ethanol moiety could also be functionalized with specific recognition units to enhance the selectivity and sensitivity of the sensor.

Organic Materials:

The ability to functionalize both the pyrazole ring and the ethanol side chain allows for the incorporation of this compound into larger polymeric structures or organic frameworks. This could lead to the development of new materials with tailored thermal, mechanical, and electronic properties for applications in areas such as organic photovoltaics, nonlinear optics, and liquid crystals.

Table 2: Potential Applications of this compound Derivatives in Materials Science

| Application Area | Rationale | Potential Derivative Features |

| Fluorescent Probes | Pyrazole core can be part of a fluorophore. | Introduction of electron-donating/withdrawing groups to tune emission; functionalization of the ethanol moiety for targeting specific cellular components. rsc.orgrsc.org |

| Chemical Sensors | Pyrazole nitrogens can coordinate with metal ions. | Modification of the pyrazole ring to enhance selectivity; attachment of specific ionophores to the ethanol side chain. rsc.orgrsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Pyrazole derivatives can exhibit high quantum yields and thermal stability. | Synthesis of derivatives with extended conjugation and good charge transport properties. |

| Nonlinear Optical (NLO) Materials | Push-pull systems based on the pyrazole ring can lead to large hyperpolarizabilities. | Introduction of strong donor and acceptor groups at different positions of the molecule. |

Future Research Directions and Perspectives in the Study of 2 4 Benzyloxy 1h Pyrazol 1 Yl Ethanol

Development of Novel and Highly Efficient Synthetic Routes

The advancement of any chemical entity is fundamentally linked to its accessibility. Therefore, a primary focus of future research should be the development of innovative and efficient synthetic methodologies for 2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol. Current synthetic strategies for pyrazole (B372694) derivatives often involve multi-step processes that may suffer from limitations such as low yields, the use of hazardous reagents, or difficult purification procedures.

Future synthetic explorations could concentrate on several key areas:

One-Pot Syntheses: Designing a one-pot reaction where multiple bond-forming events occur in a single reaction vessel would significantly improve efficiency by reducing the number of intermediate isolation and purification steps.

Catalytic Approaches: The use of transition metal or organocatalysis could offer milder reaction conditions and higher selectivity. For instance, developing a catalytic N-alkylation of a 4-(benzyloxy)-1H-pyrazole precursor with 2-haloethanol or ethylene (B1197577) oxide would be a valuable endeavor.

Green Chemistry Principles: Future synthetic routes should aim to adhere to the principles of green chemistry by utilizing environmentally benign solvents, reducing energy consumption, and minimizing waste generation.

A comparative analysis of potential synthetic routes is presented in Table 1.

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields. | Specialized equipment required, scalability concerns. |

Exploration of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is crucial for predicting its behavior and potential applications. While standard techniques like NMR and mass spectrometry are fundamental, future research should employ more advanced methods to gain deeper insights.

Crystallographic Studies: Obtaining a single crystal X-ray structure would provide definitive information about its three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions. This is invaluable for understanding its solid-state properties and for computational modeling.

Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) will be essential for unambiguous assignment of all proton and carbon signals. Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide information about the spatial proximity of different parts of the molecule in solution.

Vibrational Spectroscopy: In-depth analysis of its FT-IR and Raman spectra, aided by computational predictions, can offer a detailed picture of its vibrational modes and functional group characteristics.

A summary of the types of data that could be obtained from these techniques is provided in Table 2.

Table 2: Prospective Spectroscopic and Structural Data for this compound

| Technique | Anticipated Data | Scientific Insight |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants, integration. | Elucidation of the proton environment. |

| ¹³C NMR | Chemical shifts. | Identification of all unique carbon atoms. |

| Mass Spectrometry | Molecular ion peak, fragmentation pattern. | Confirmation of molecular weight and structural fragments. |

| X-ray Crystallography | Unit cell dimensions, atomic coordinates. | Precise 3D structure, intermolecular interactions. |

| FT-IR Spectroscopy | Characteristic absorption bands (O-H, C-N, C-O). | Identification of functional groups. |

Expansion of Computational Studies to Predict Novel Reactivity Pathways

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational studies could provide valuable foresight into its chemical behavior.

Density Functional Theory (DFT) Calculations: DFT can be used to optimize the molecular geometry, calculate spectroscopic properties (NMR, IR), and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations can help in understanding its reactivity and potential as a ligand or in electronic materials.

Molecular Docking Simulations: If this molecule is explored for biological applications, molecular docking studies could predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.

Reaction Mechanism Studies: Computational modeling can be employed to investigate the mechanisms of potential reactions involving the hydroxyl group or the pyrazole ring, helping to design more efficient synthetic transformations.

Investigation of its Utility in Emerging Chemical Technologies

The unique combination of a pyrazole ring, a flexible benzyloxy group, and a reactive ethanol (B145695) moiety suggests that this compound could be a valuable building block in several emerging technologies.

Coordination Chemistry: The pyrazole nitrogen atoms can act as ligands for metal ions, making this compound a candidate for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.

Pharmaceutical Scaffolding: The pyrazole core is a well-known pharmacophore found in numerous approved drugs. The ethanol side chain provides a handle for further functionalization, allowing for the creation of libraries of related compounds for drug discovery screening.

Materials Science: The aromatic benzyloxy group and the potential for hydrogen bonding from the hydroxyl group could impart interesting self-assembly properties. This could be explored for the development of liquid crystals or other functional organic materials.

The exploration of these future research directions will be instrumental in elucidating the fundamental properties and unlocking the potential applications of this compound, thereby contributing to the broader advancement of heterocyclic chemistry.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol, and how can reaction efficiency be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, refluxing intermediates like 4-(benzyloxy)-1H-pyrazole with 2-bromoethanol in ethanol with glacial acetic acid as a catalyst (5–10 drops) under inert conditions (e.g., nitrogen) for 4–6 hours yields the product . Efficiency is validated using HPLC (C18 columns, methanol/water mobile phase) to confirm purity (>95%) and LC-MS for molecular weight verification .

Q. How is structural characterization of this compound performed to confirm regiochemistry?

- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, single-crystal diffraction data (e.g., using Bruker APEX2 detectors) resolve bond angles and torsion angles, distinguishing between N1- and N2-substituted pyrazole isomers . Complementary techniques include H/C NMR (e.g., pyrazole C-H signals at δ 7.2–7.8 ppm) and FTIR (O-H stretch at 3200–3400 cm) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrazole derivatives in kinase inhibition?

- Methodology : SAR studies focus on substituent effects at the pyrazole N1 and benzyloxy groups. For example:

- N1 substitution : Introducing ethanol side chains (as in PF-04217903) enhances c-Met kinase selectivity by forming hydrogen bonds with the kinase hinge region .

- Benzyloxy modifications : Fluorination at the benzyl ring (e.g., 4-fluorobenzyl) improves metabolic stability in vivo, as shown in pharmacokinetic studies of analogous compounds .

Computational docking (e.g., AutoDock Vina) and IC assays (using ATP-Glo kinase kits) validate binding modes and potency .

Q. How can contradictory in vitro vs. in vivo efficacy data for pyrazole-based inhibitors be resolved?

- Methodology : Discrepancies often arise from bioavailability or off-target effects. For example, GDC-0879 (a B-Raf inhibitor) showed tumor stasis in A375 xenografts at plasma concentrations of ~4.48 μM but required >60% inhibition of phosphorylated MEK1 (pMEK1) in PD models . Solutions include:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Linking plasma exposure (AUC) to target engagement (e.g., pMEK1 inhibition) using indirect response models .

- Prodrug strategies : Ethanol side chains can be esterified to improve membrane permeability, as seen in c-Met inhibitor optimizations .

Q. What experimental designs are critical for assessing metabolic stability of this compound derivatives?

- Methodology :

- Microsomal stability assays : Incubate derivatives with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes. Half-life (t) >30 minutes indicates suitability for in vivo studies .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify off-target interactions. For example, benzyloxy groups may inhibit CYP2D6 at IC <10 μM .

Data Analysis & Technical Challenges

Q. How should researchers interpret variable IC values across cell lines for pyrazole-based inhibitors?

- Methodology : Variability often reflects genetic differences (e.g., kinase mutation status). For instance:

- A375 (B-Raf V600E) vs. Colo205 (wild-type B-Raf) : GDC-0879 showed IC values of 3.06 μM and 3.27 μM, respectively, but required higher pMEK1 inhibition in Colo205 for tumor stasis .

- Normalization : Use isogenic cell lines (e.g., CRISPR-edited variants) to isolate mutation-specific effects. Data should be reported as mean ± SEM from ≥3 independent experiments .

Q. What analytical methods resolve degradation products of this compound under accelerated stability conditions?

- Methodology :

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% HO) for 14 days.

- HPLC-DAD/ELSD : Monitor degradation peaks (e.g., benzyl alcohol from ether cleavage) with a Purospher® STAR column (C18, 5 μm) and gradient elution (0.1% TFA in acetonitrile/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.